molecular formula C18H20BNS2 B14390485 N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine CAS No. 89337-94-0

N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine

Katalognummer: B14390485
CAS-Nummer: 89337-94-0
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: MBJNSCQUAFTWHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine is a complex organic compound that features a unique structure incorporating both boron and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of diethylamine with a precursor containing the 4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine framework. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism by which N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves the interaction of its amine and dithiaborol groups with molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine
  • N,N-Diethyl-3,5-diphenyl-1H-pyrazole-4-amine

Uniqueness

N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine is unique due to its incorporation of both boron and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics .

Eigenschaften

CAS-Nummer

89337-94-0

Molekularformel

C18H20BNS2

Molekulargewicht

325.3 g/mol

IUPAC-Name

N,N-diethyl-4,5-diphenyldithiaborol-3-amine

InChI

InChI=1S/C18H20BNS2/c1-3-20(4-2)19-17(15-11-7-5-8-12-15)18(21-22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI-Schlüssel

MBJNSCQUAFTWHT-UHFFFAOYSA-N

Kanonische SMILES

B1(C(=C(SS1)C2=CC=CC=C2)C3=CC=CC=C3)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.